Guanidine-d5 deuteriochloride

Vue d'ensemble

Description

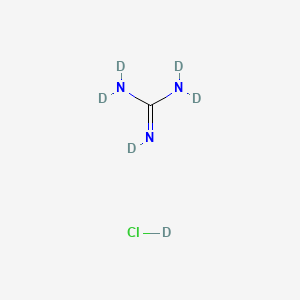

Guanidine-d5 deuteriochloride is the deuterium labeled version of Guanidine hydrochloride . It is involved in numerous processes including brain function and neuropathology . It is also a strong denaturant of proteins .

Synthesis Analysis

The synthesis of guanidines has been achieved through various methods. One approach involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines .Molecular Structure Analysis

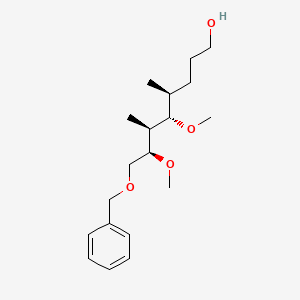

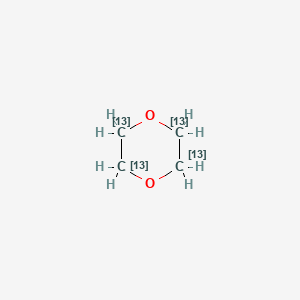

The linear formula of Guanidine-d5 deuteriochloride is D2NC(=ND)ND2 . The molecular weight is 101.57 .Physical And Chemical Properties Analysis

Guanidine-d5 deuteriochloride is a solid substance . It has a melting point of 185-189°C (lit.) .Applications De Recherche Scientifique

Protein Folding and Stability : Guanidine hydrochloride, a related compound, is often used in studies of protein folding and stability. It has been found that at low concentrations, guanidine hydrochloride can refold acid-unfolded proteins, stabilizing their molten globule state. However, at higher concentrations, it causes cooperative unfolding of this state (Hagihara et al., 1993).

DNA and RNA Isolation : Guanidine hydrochloride is also used for the rapid isolation of chromosomal DNA from various tissues and cell lines. This technique is ideal for preparing DNA from large numbers of tissue samples (Bowtell, 1987).

Secondary Structure Analysis of Proteins : The use of deuterated guanidine hydrochloride, like Guanidine-d5 deuteriochloride, allows for enhanced spectroscopic analysis of proteins. This approach can reveal changes in protein secondary structures, such as increases in beta-sheet content under denaturing conditions (Speare & Rush, 2003).

Neurobiology : In neurobiological studies, guanidine hydrochloride has been shown to increase the excitability of motor nerve fibers and affect neurotransmitter release (Matthews & Wickelgren, 1977).

Drug Resistance in Viruses : Guanidine compounds, including guanidine hydrochloride, have been observed to influence the growth and drug resistance of viruses like poliovirus. Some virus strains can become dependent on guanidine for maximum replication (Carp, 1964).

Synthesis of DNA Analogues : Guanidine compounds are used in the synthesis of DNA analogues like deoxynucleic guanidine, which has potential applications in genetic research and drug development (Linkletter et al., 1999).

Safety and Hazards

Guanidine-d5 deuteriochloride may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Guanidine-d5 Hydrochloride-d, also known as Guanidine-d5 deuteriochloride, primarily targets the Aldehyde dehydrogenase in the mitochondria . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine-d5 Hydrochloride-d acts as an inhibitor of this enzyme . It also interacts with other targets such as Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .

Mode of Action

Guanidine-d5 Hydrochloride-d appears to act by enhancing the release of acetylcholine following a nerve impulse . It also seems to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological activities of these targets, thereby influencing the overall biological function.

Biochemical Pathways

The biochemical pathways affected by Guanidine-d5 Hydrochloride-d are primarily related to protein metabolism and the modulation of gene expressions . The compound’s interaction with its targets can influence the formation of complex tertiary structures in RNA, which are crucial for the modulation of gene expressions . Additionally, Guanidine-d5 Hydrochloride-d can affect the metabolism of proteins by acting as a protein denaturant .

Pharmacokinetics

Guanidine-d5 Hydrochloride-d is rapidly absorbed and distributed in the body . The half-life of Guanidine-d5 Hydrochloride-d is approximately 7-8 hours .

Result of Action

The primary result of Guanidine-d5 Hydrochloride-d’s action is the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic complications of Eaton-Lambert syndrome . By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, Guanidine-d5 Hydrochloride-d can help alleviate these symptoms .

Action Environment

The action, efficacy, and stability of Guanidine-d5 Hydrochloride-d can be influenced by various environmental factors. It’s worth noting that the compound’s strong basic nature and its existence primarily as guanidium ions at physiological pH could potentially influence its interaction with the biological environment .

Propriétés

IUPAC Name |

(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718715 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108694-93-5 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108694-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)